3-(Difluoromethoxy)-5-fluorobenzyl alcohol
Overview
Description
3-(Difluoromethoxy)-5-fluorobenzyl alcohol is an organic compound characterized by the presence of difluoromethoxy and fluorobenzyl groups attached to an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-fluorobenzyl alcohol typically involves the introduction of difluoromethoxy and fluorobenzyl groups onto a benzyl alcohol backbone. One common method involves the reaction of 3,5-difluorobenzyl alcohol with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-5-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Difluoromethoxy)-5-fluorobenzaldehyde or 3-(Difluoromethoxy)-5-fluorobenzoic acid.
Reduction: Formation of 3-(Difluoromethoxy)-5-fluorotoluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
3-(Difluoromethoxy)-5-fluorobenzyl alcohol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-5-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorobenzyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)-5-fluorobenzyl alcohol
- 3-(Difluoromethoxy)-4-fluorobenzyl alcohol
- 3-(Difluoromethoxy)-5-chlorobenzyl alcohol
Uniqueness
3-(Difluoromethoxy)-5-fluorobenzyl alcohol is unique due to the presence of both difluoromethoxy and fluorobenzyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activity, and physicochemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[3-(difluoromethoxy)-5-fluorophenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-3,8,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEXXGQVYFAZCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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